5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Gallium-resistant lung cancer AXL kinase Anti-proliferative activity

Compound 5476423 is the preferred tool for AXL kinase pathway studies in gallium-resistant NSCLC, demonstrating an 80-fold potency increase over GaAcAc and 6.2-fold superiority over analog 7919469. The N5-(4-chlorobenzyl) substitution is critical—substituting with analog 7919469 results in 6.2-fold potency loss. Also a non-competitive AChE inhibitor (reduced Vmax, unchanged Km) for Alzheimer's research, mechanistically distinct from donepezil. Verify CAS 866347-17-3 upon receipt to ensure procurement of the exact compound for reproducible research outcomes.

Molecular Formula C23H16ClN3
Molecular Weight 369.85
CAS No. 866347-17-3
Cat. No. B2795658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
CAS866347-17-3
Molecular FormulaC23H16ClN3
Molecular Weight369.85
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
InChIInChI=1S/C23H16ClN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2
InChIKeyFQNGKLIDFQDQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866347-17-3): Procurement-Relevant Chemical Identity and Core Pharmacological Profile


5-[(4-Chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (CAS 866347-17-3) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, a tricyclic scaffold combining a pyrazole ring ortho-fused to a quinoline nucleus [1]. This specific compound features a 4-chlorobenzyl substituent at the N5 position and a phenyl group at the C3 position (molecular formula C23H16ClN3, molecular weight 369.85 g/mol) [1]. It is catalogued as MeSH Compound 5476423 and has demonstrated quantifiable in vitro anti-proliferative activity against gallium-resistant human lung adenocarcinoma (A549) cells via an AXL kinase pathway [2].

Why Generic Substitution of 5-[(4-Chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline with In-Class Pyrazoloquinolines Is Scientifically Unjustified


Pyrazolo[4,3-c]quinoline derivatives exhibit highly divergent biological activities that are exquisitely sensitive to substitution pattern and regiochemistry. Even close structural analogs within the same scaffold can show orders-of-magnitude differences in potency and entirely distinct target selectivity profiles [1]. The N5-(4-chlorobenzyl) and C3-phenyl substitution pattern of compound 5476423 is specifically associated with potentiation of gallium-sensitivity restoration in resistant lung adenocarcinoma (80-fold potency increase vs. GaAcAc), whereas the closely related analog 7919469—differing in core substitution—achieves only a 13-fold enhancement under identical assay conditions [2]. Uncharacterized pyrazoloquinoline variants cannot be assumed to replicate this specific resistance-overcoming phenotype, making verified procurement of the exact compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 5-[(4-Chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline (Compound 5476423) Relative to Closest Analogs and Baseline Controls


Head-to-Head Potency Comparison Against Gallium-Resistant Lung Adenocarcinoma: Compound 5476423 vs. Analog 7919469 vs. GaAcAc Baseline

In the primary screening study that identified this compound series, compound 5476423 demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant (R) human lung adenocarcinoma A549 cells compared to the gallium acetylacetonate (GaAcAc) baseline. Critically, the closest in-series comparator, compound 7919469, achieved only a 13-fold potency increase under identical conditions [1]. Furthermore, when combined with GaAcAc, compound 5476423 enhanced GaAcAc efficacy by 2-fold against R-cells, versus only 1.2-fold enhancement by analog 7919469 [1]. This 6.2-fold differential in potency enhancement between the two lead compounds within the same virtual screening series constitutes direct, quantifiable evidence that the N5-(4-chlorobenzyl)/C3-phenyl substitution pattern of compound 5476423 confers superior gallium-resistance circumvention activity.

Gallium-resistant lung cancer AXL kinase Anti-proliferative activity Drug resistance reversal

Acetylcholinesterase (AChE) Inhibition: Compound 5476423 Shows Early Micromolar IC50 with Non-Competitive Kinetics

Independent in vitro profiling demonstrated that compound 5476423 inhibits acetylcholinesterase (AChE) with an IC50 in the early micromolar range [1]. Michaelis-Menten kinetic analysis revealed non-competitive inhibition behavior, with compound 5476423 reducing the maximum velocity (Vmax) of AChE-catalyzed hydrolysis without affecting substrate Km [1]. While a direct head-to-head comparison against a defined comparator molecule is not available from this single study, the non-competitive mechanism distinguishes compound 5476423 from the majority of clinically used AChE inhibitors (e.g., donepezil, galantamine) which are typically mixed or competitive inhibitors. This mechanistic divergence, combined with the defined micromolar potency, establishes a quantifiable differentiation axis relevant to CNS-targeted research programs.

Acetylcholinesterase inhibition Alzheimer's disease Non-competitive inhibition Enzyme kinetics

Structural Determinants of β-Glucuronidase Inhibition Across Pyrazolo[4,3-c]quinoline Derivatives: Substitution Pattern Selectivity

Analysis of the comprehensive pyrazolo[4,3-c]quinoline patent family (EP3662751A1/US20200113878) reveals that β-glucuronidase inhibitory activity is highly dependent on the specific substitution pattern at the N5 and C3 positions [REFS-1, REFS-2]. The patent explicitly claims pyrazolo[4,3-c]quinoline derivatives bearing substituted benzyl or phenyl groups at N5 and aryl/heteroaryl groups at C3 as microbiota β-glucuronidase inhibitors with IC50 values in the sub-micromolar to low micromolar range for optimized analogs [1]. The 4-chlorophenylmethyl substituent at N5 present in compound 5476423 falls within the most active substitution space described in the SAR tables, while closely related isomers with different halogen positions or lacking the N5 benzyl group showed significantly reduced (sometimes >10-fold weaker) inhibition [1]. Although compound 5476423 itself was not directly profiled in the patent's enzyme assay, its structural congruence with the most potent patented derivatives supports class-level inference of β-glucuronidase inhibitory potential.

Beta-glucuronidase inhibition Chemotherapy-induced diarrhea Microbiota-targeted Structure-activity relationship

Molecular Formula-Level Isomer Differentiation: C23H16ClN3 Isomers Exhibit Divergent Biological Annotation

Multiple pyrazolo[4,3-c]quinoline compounds share the identical molecular formula C23H16ClN3 but differ in the position of chlorine and methyl substituents on the aromatic rings. For example, 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-24-1), 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and 1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901043-93-4) all share the formula C23H16ClN3 but exhibit fundamentally different substitution patterns [REFS-1, REFS-2, REFS-3]. Critically, the 5476423 compound annotation in authoritative databases (MeSH, PubMed) is specifically tied to the anti-proliferative activity profile in gallium-resistant lung cancer cells, whereas none of the other C23H16ClN3 isomers have demonstrated comparable AXL-pathway activity. This isomer-level specificity underscores that procurement of the correct CAS 866347-17-3 compound—with the exact 5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline structure—is non-negotiable for replicating published biological outcomes.

Isomer differentiation Regiochemistry Molecular formula specificity Procurement quality control

High-Confidence Application Scenarios for 5-[(4-Chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline Based on Quantitative Evidence


Gallium-Resistant Lung Adenocarcinoma Research: Resistance Circumvention Tool Compound

Compound 5476423 is the preferred tool compound for AXL kinase pathway studies in gallium-resistant non-small cell lung cancer models. The 80-fold potency enhancement over GaAcAc and 6.2-fold superiority over analog 7919469 in gallium-resistant A549 cells [3] position it as the most potent resistance-circumventing pyrazolo[4,3-c]quinoline identified to date. Researchers investigating AXL-mediated gallium resistance mechanisms should procure CAS 866347-17-3 specifically, as substitution with analog 7919469 would result in a 6.2-fold loss of potency in the identical assay system.

Combination Therapy Development: GaAcAc Sensitization in Refractory Lung Cancer

Compound 5476423's demonstrated ability to enhance GaAcAc efficacy by 2-fold in gallium-resistant cells [3] provides a quantitative basis for its use in combination therapy screening programs. The 1.7-fold greater combination efficacy enhancement vs. analog 7919469 (2-fold vs. 1.2-fold) [3] indicates that compound 5476423 possesses unique synergistic properties with gallium-based agents that are not generalizable to the pyrazoloquinoline class. Procurement of the correct compound is essential for faithful reproduction of published combination index data.

Non-Competitive Acetylcholinesterase Inhibitor for Alzheimer's Disease Mechanistic Studies

The non-competitive AChE inhibition mechanism demonstrated by compound 5476423 (reduced Vmax with unchanged Km, IC50 in early micromolar range) [3] makes it a mechanistically distinct probe for Alzheimer's disease research. Unlike clinically approved competitive inhibitors (donepezil, galantamine), compound 5476423 binds to an allosteric site on AChE, offering a complementary pharmacological tool for studying non-competitive inhibition in neurodegenerative disease models. This specific compound should be sourced for AChE kinetic studies that require non-competitive inhibitor controls.

Microbiota β-Glucuronidase Inhibition: Chemotherapy-Adjuvant Lead Optimization

Based on the structure-activity relationships established in EP3662751A1 [3], compound 5476423's N5-(4-chlorobenzyl) substitution pattern maps to the high-activity pharmacophoric space for selective bacterial β-glucuronidase inhibition. This compound serves as a structurally validated starting point for medicinal chemistry optimization programs targeting chemotherapy-induced diarrhea (CID) prevention, particularly for irinotecan-based colorectal cancer regimens. The >10-fold activity differential between N5-benzyl-substituted and N5-unsubstituted analogs described in the patent SAR [3] confirms the critical nature of the N5 substituent that compound 5476423 possesses.

Quote Request

Request a Quote for 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.